molecular formula C12H13BrN2O3 B15329322 (S)-N-((3-(4-Bromophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide

(S)-N-((3-(4-Bromophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide

Cat. No.: B15329322
M. Wt: 313.15 g/mol
InChI Key: NUGZFCAOPMAVCT-NSHDSACASA-N
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Description

(S)-N-((3-(4-Bromophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide is a synthetic organic compound that features a bromophenyl group attached to an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-((3-(4-Bromophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide typically involves the reaction of 4-bromobenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then cyclized to form the oxazolidinone ring. The final step involves the acylation of the oxazolidinone with acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-N-((3-(4-Bromophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenol derivatives.

    Reduction: The oxazolidinone ring can be reduced to form amino alcohol derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Bromophenol derivatives.

    Reduction: Amino alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-N-((3-(4-Bromophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-N-((3-(4-Bromophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins. This disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and death.

Comparison with Similar Compounds

Similar Compounds

  • (S)-N-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide
  • (S)-N-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide
  • (S)-N-((3-(4-Methylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide

Uniqueness

(S)-N-((3-(4-Bromophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to biological targets compared to its chloro, fluoro, or methyl analogs.

Properties

Molecular Formula

C12H13BrN2O3

Molecular Weight

313.15 g/mol

IUPAC Name

N-[[(5S)-3-(4-bromophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide

InChI

InChI=1S/C12H13BrN2O3/c1-8(16)14-6-11-7-15(12(17)18-11)10-4-2-9(13)3-5-10/h2-5,11H,6-7H2,1H3,(H,14,16)/t11-/m0/s1

InChI Key

NUGZFCAOPMAVCT-NSHDSACASA-N

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)Br

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)Br

Origin of Product

United States

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